molecular formula C18H22FN3O4S2 B2599180 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-25-2

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2599180
CAS No.: 897622-25-2
M. Wt: 427.51
InChI Key: CYZHFNRHXKDLDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, it’s worth noting that the synthesis of piperazine derivatives often involves reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • COX-2 Inhibition : The introduction of a fluorine atom in sulfonamide compounds has been shown to preserve COX-2 potency while notably increasing COX-1/COX-2 selectivity. This enhancement leads to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are crucial for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Carbonic Anhydrase Inhibition : A derivative of SLC-0111, which incorporates a thioureido instead of ureido linker between two aromatic rings, has been studied for its inhibition of carbonic anhydrase isoforms. This derivative showed potent inhibition against certain isoforms, highlighting its potential as an antitumor/antimetastatic agent (Lomelino et al., 2016).

  • Novel Sulfonamides for Carbonic Anhydrase Inhibition : Compounds incorporating triazene moieties demonstrated powerful inhibitory properties against carbonic anhydrase I and II isoforms, suggesting potential applications in treating diseases where the activity of these enzymes is dysregulated (Bilginer et al., 2019).

  • Sulfonamides with Piperazinyl-Ureido Moieties : Sulfonamides derived from SLC-0111, a Phase I clinical trial antitumor agent, showed potent inhibition against carbonic anhydrase isoforms. This class of sulfonamides is of interest for various pharmacologic applications, emphasizing their broad therapeutic potential (Congiu et al., 2015).

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S2/c19-16-6-8-18(9-7-16)28(25,26)20-10-15-27(23,24)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHFNRHXKDLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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